

A Comparative Guide to α7 nAChR Agonists: AZD0328 vs. SSR180711

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	AZD0328	
Cat. No.:	B1665928	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent $\alpha 7$ nicotinic acetylcholine receptor (nAChR) agonists: **AZD0328** and SSR180711. The information presented is collated from preclinical studies to assist researchers in evaluating these compounds for therapeutic development, particularly in the context of cognitive and neurological disorders.

At a Glance: Kev Differences

Feature	AZD0328	SSR180711
Agonist Type	Full Agonist	Partial Agonist
Potency (Human α7)	High (Ki ≈ 3.0 nM)	High (Ki ≈ 14 nM)[1]
Selectivity	High selectivity over other nAChRs, but equipotent at 5-HT3 receptors[2]	High selectivity for α7 nAChRs
Reported In Vivo Effects	Enhances cortical dopamine release, improves learning and attention[1]	Increases acetylcholine and dopamine release, enhances episodic memory[3][4]
Development Status	Investigational	Investigational

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for **AZD0328** and SSR180711 based on available preclinical data.

Table 1: Receptor Binding Affinity (Ki. nM)

Compound	Human α7 nAChR	Rat α7 nAChR	Human 5-HT3A	Rat α4β2 nAChR
AZD0328	3.0	4.7	12	140
SSR180711	14[1]	22[1]	-	>10,000

Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity (EC50 and Intrinsic Activity)

Compound	Species/Syste m	EC50	Intrinsic Activity	Agonist Type
AZD0328	Human α7 (Xenopus oocytes)	338 nM	65%	Partial Agonist
Rat α7	150 nM	61%	Partial Agonist	_
Human α7	2.9 μM (whole cell current)	101% (vs ACh) [2]	Full Agonist[2]	
SSR180711	Human α7 (Xenopus oocytes)	4.4 μM[3]	51%[3]	Partial Agonist[3]
Human α7 (GH4C1 cells)	0.9 μM[3]	36%[3]	Partial Agonist[3]	

EC50 represents the concentration for 50% of maximal response. Intrinsic activity is relative to a full agonist (e.g., Acetylcholine). Note that one source describes **AZD0328** as a full agonist[2], while another describes it as a partial agonist.

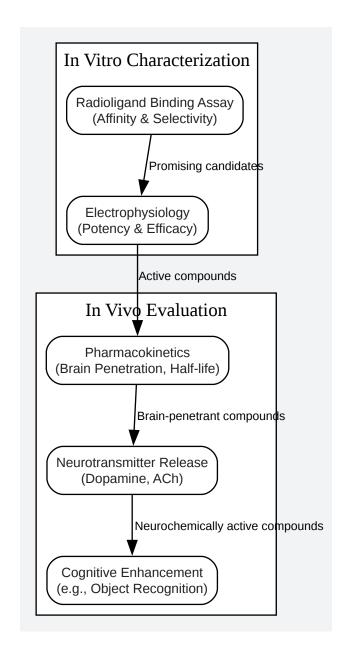
Table 3: Pharmacokinetic Parameters


Compoun d	Species	Route	Tmax	Cmax	Half-life (t1/2)	Bioavaila bility (F)
AZD0328	Rat	Oral	2 hours (for peak dopamine release)[1]	-	-	CNS Penetrant[2]
SSR18071 1	Mouse	p.o.	-	-	-	Rapid brain penetration (ID50=8 mg/kg)[1]
Rat	i.p.	-	-	-	Rapid brain penetration	

Data for a direct comparative pharmacokinetic profile is limited. The table reflects available information.

Signaling Pathways and Experimental Workflows α7 nAChR Signaling Pathway

Activation of the α 7 nAChR, a ligand-gated ion channel, leads to an influx of cations, most notably Ca2+. This increase in intracellular calcium triggers downstream signaling cascades implicated in neurotransmitter release, synaptic plasticity, and neuroprotection.


Click to download full resolution via product page

 $\alpha 7$ nAChR activation and downstream signaling.

Experimental Workflow: Agonist Evaluation

The evaluation of novel $\alpha 7$ nAChR agonists typically follows a multi-step process from in vitro characterization to in vivo efficacy models.

Click to download full resolution via product page

Typical workflow for α 7 nAChR agonist evaluation.

Logical Comparison: AZD0328 vs. SSR180711

This diagram highlights the key distinguishing features between the two agonists.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Selective alpha7 nicotinic receptor activation by AZD0328 enhances cortical dopamine release and improves learning and attentional processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AZD0328 [openinnovation.astrazeneca.com]
- 3. SSR180711, a novel selective alpha7 nicotinic receptor partial agonist: (1) binding and functional profile PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SSR180711, a novel selective alpha7 nicotinic receptor partial agonist: (II) efficacy in experimental models predictive of activity against cognitive symptoms of schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to α7 nAChR Agonists: AZD0328 vs. SSR180711]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665928#azd0328-versus-ssr180711-as-7-nachragonists]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com